

protocol for functionalizing 3-(Tetradecyloxy)propan-1-ol for conjugation

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Compound of Interest

Compound Name: 3-(Tetradecyloxy)propan-1-ol

CAS No.: 63793-60-2

Cat. No.: B1619493

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High-Precision Functionalization of 3-(Tetradecyloxy)propan-1-ol

Abstract & Strategic Utility

3-(Tetradecyloxy)propan-1-ol (C14-ether-lipid) represents a critical class of non-hydrolyzable lipid anchors.^[1] Unlike ester-linked lipids (e.g., DSPE), the ether linkage in this molecule provides superior chemical stability against phospholipases and hydrolytic degradation in vivo. This makes it an ideal candidate for engineering Lipid Nanoparticles (LNPs) with extended circulation times or for creating stable lipophilic anchors for peptides and oligonucleotides.

This guide details the protocol for converting the inert primary hydroxyl group of **3-(Tetradecyloxy)propan-1-ol** into two high-value reactive motifs:

- NHS-Ester: For amine-reactive coupling (e.g., antibodies, proteins).^[1]
- Azide: For bioorthogonal "Click" chemistry (e.g., alkyne-modified RNA/DNA).^[1]

Chemical Properties & Handling[2][3]

- CAS: 7617-82-5[1][2]
- Formula:
- MW: ~272.5 g/mol [1]
- Solubility Profile: Insoluble in water.[1] Soluble in Dichloromethane (DCM), Tetrahydrofuran (THF), Chloroform, and Ethanol.
- Critical Handling Note: As an amphiphile, this molecule tends to form waxy solids or oils. Purification requires careful silica gel chromatography rather than simple recrystallization.[1]

Protocol A: Carboxyl-Activation (The Hemisuccinate Route)

Objective: Convert the hydroxyl group to a carboxylic acid, then to an NHS-ester for conjugation to primary amines (Lysine residues, N-termini).[1]

Mechanistic Insight

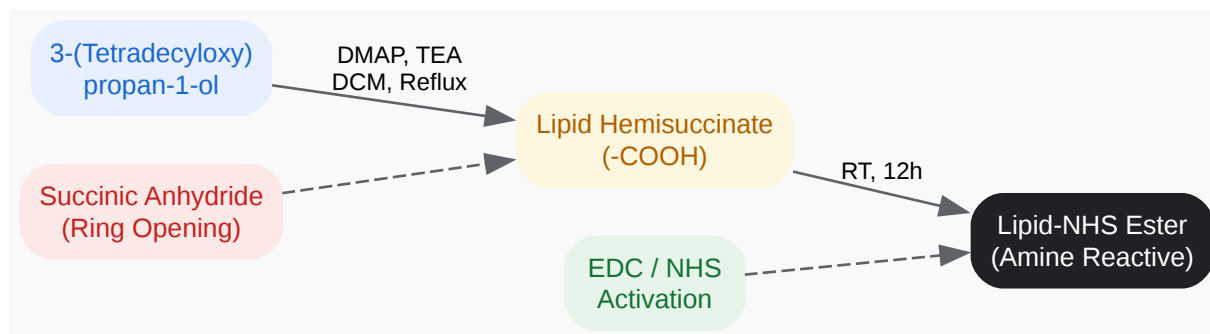
Direct oxidation of the alcohol to an acid is risky due to potential over-oxidation or ether cleavage. The "Hemisuccinate Route" is superior because it introduces a spacer (succinic acid) via ring-opening esterification.[1] This preserves the lipid's ether stability while providing a reactive carboxyl handle.

Materials

- **3-(Tetradecyloxy)propan-1-ol** (Starting Material)[1]
- Succinic Anhydride (Reagent)[3][4][5]
- 4-Dimethylaminopyridine (DMAP) (Catalyst)[1][4]
- Triethylamine (TEA) (Base)
- N-Hydroxysuccinimide (NHS)[1]

- EDC
- HCl (Coupling Agent)
- Solvent: Anhydrous Dichloromethane (DCM)

Workflow Diagram



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Figure 1: Stepwise activation of lipid alcohol to amine-reactive NHS ester via succinic anhydride ring opening.

Step-by-Step Procedure

Phase 1: Synthesis of Lipid Hemisuccinate

- **Dissolution:** Dissolve 1.0 g (3.67 mmol) of **3-(Tetradecyloxy)propan-1-ol** in 20 mL anhydrous DCM.
- **Reagent Addition:** Add Succinic Anhydride (0.73 g, 7.34 mmol, 2.0 eq) and DMAP (0.09 g, 0.73 mmol, 0.2 eq).
- **Base Addition:** Add Triethylamine (1.0 mL, 7.34 mmol, 2.0 eq) dropwise.
- **Reaction:** Stir under Nitrogen at reflux (40°C) for 12–16 hours.
 - **Checkpoint:** Monitor by TLC (Hexane:EtOAc 7:3). The alcohol spot () should disappear, replaced by a baseline spot (acid).
- **Work-up:**

- Dilute with 50 mL DCM.
- Wash with 10% Citric Acid (mL) to remove DMAP/TEA.
- Wash with Brine (mL).
- Dry organic layer over , filter, and concentrate.[6]
- Purification: Flash chromatography (SiO₂, 0-5% MeOH in DCM).[1]
- Yield Target: >90% as a white waxy solid.

Phase 2: NHS-Ester Activation[1]

- Dissolution: Dissolve the purified Hemisuccinate (1.0 eq) in anhydrous DCM (0.1 M concentration).
- Activation: Add NHS (1.5 eq) and EDC HCl (1.5 eq).
- Reaction: Stir at Room Temperature (RT) for 12 hours.
- Purification:
 - Wash quickly with cold water (hydrolysis risk is low but exists).
 - Dry over and concentrate.
 - Storage: Store under Argon at -20°C. Stable for months.

Protocol B: Azide Functionalization (Click Chemistry)

Objective: Replace the hydroxyl group with an Azide (-N₃) for Copper-Catalyzed (CuAAC) or Strain-Promoted (SPAAC) Click chemistry.[1]

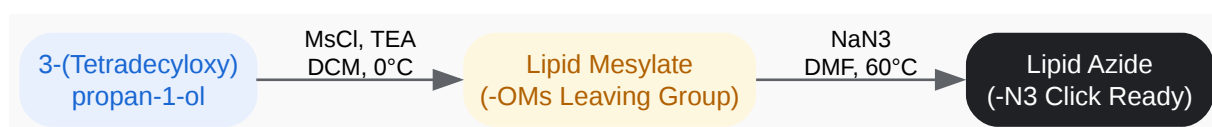
Mechanistic Insight

Direct nucleophilic substitution of the alcohol is poor. We must first convert the -OH into a good leaving group (Mesylate) before displacing it with Azide.[1] This route preserves the ether linkage and creates a bioorthogonal handle.

Materials

- Methanesulfonyl Chloride (MsCl)
- Sodium Azide ()
- Triethylamine (TEA)
- Solvents: DCM (Step 1), DMF (Step 2)

Workflow Diagram



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Figure 2: Conversion of lipid alcohol to bioorthogonal azide via mesylate intermediate.

Step-by-Step Procedure

Phase 1: Mesylation[7]

- Setup: Dissolve **3-(Tetradecyloxy)propan-1-ol** (1.0 eq) in anhydrous DCM (0.2 M) under Nitrogen. Cool to 0°C.[1][6][8]

- Activation: Add TEA (1.5 eq). Add MsCl (1.2 eq) dropwise over 10 minutes.
- Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours.
 - Checkpoint: TLC should show a new spot slightly higher than the starting alcohol.
- Work-up: Wash with cold water, dilute HCl (0.1 M), and brine. Dry and concentrate. Use immediately for Phase 2 (Mesylates can degrade).

Phase 2: Azidation

- Displacement: Dissolve the crude mesylate in anhydrous DMF (0.2 M).
- Reagent: Add Sodium Azide (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
) (3.0 eq). Caution: Toxic.
- Reaction: Heat to 60°C for 4–6 hours.
- Work-up:
 - Dilute with diethyl ether (lipids extract well here).
 - Wash extensively with water () to remove DMF and excess azide.
 - Dry over
and concentrate.
- Characterization: IR spectroscopy is critical here.[1] Look for the strong, diagnostic Azide stretch at $\sim 2100\text{ cm}^{-1}$.

Analytical Validation (QC)

Metric	Method	Expected Result (Hemisuccinate)	Expected Result (Azide)
Identity	1H-NMR (CDCl3)	<p>Shift of ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -O protons from 3.6 (alcohol) to 4.1 (ester). Succinate ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> multiplets at 2.6.</p>	<p>Shift of ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> protons adjacent to N3 to 3.3. Disappearance of OH peak.</p>
Functional Group	FT-IR	<p>Carbonyl (C=O) stretch at 1735 cm⁻¹ (ester) and 1710 cm⁻¹ (acid).</p>	<p>Strong Azide (-N3) peak at ~2100 cm⁻¹. [1] No OH stretch.[1]</p>
Purity	TLC	<p>Stains with PMA/KMnO4.[1] Lower Rf than alcohol. [1]</p>	<p>Stains with PMA.[1] Higher Rf than alcohol.[1]</p>
Mass	ESI-MS	<p>or corresponding to Hemisuccinate MW (~372 Da).</p>	<p>corresponding to Azide MW (~297 Da).</p>

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